DECAPRENOLPHOSPHATEAMMONIUM
Description
Decaprenolphosphateammonium (DPPA) is an ammonium salt derivative of decaprenyl phosphate, a critical intermediate in bacterial cell wall biosynthesis. Decaprenyl phosphate itself is a polyprenol phosphate involved in the synthesis of arabinogalactan and lipoarabinomannan in Mycobacterium tuberculosis . DPPA’s structure comprises a 10-isoprene-unit chain (decaprenol) linked to a phosphate group, neutralized by an ammonium ion .
Properties
CAS No. |
102850-22-6 |
|---|---|
Molecular Formula |
C50H89N2O4P |
Molecular Weight |
813.246 |
IUPAC Name |
azane;[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83O4P.2H3N/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53;;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53);2*1H3/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37-,50-39-;; |
InChI Key |
PWYBVIOTJLDCJC-DVGZZHMPSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C.N.N |
Synonyms |
DECAPRENOLPHOSPHATEAMMONIUM |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DECAPRENOLPHOSPHATEAMMONIUM typically involves the phosphorylation of decaprenol, a long-chain polyisoprenoid alcohol, followed by ammonium ion exchange. The reaction conditions often require anhydrous environments and the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification of decaprenol, its phosphorylation, and subsequent ammonium ion exchange. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: DECAPRENOLPHOSPHATEAMMONIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decaprenyl phosphate.
Reduction: Reduction reactions can convert it back to decaprenol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Decaprenyl phosphate.
Reduction: Decaprenol.
Substitution: Various substituted decaprenyl derivatives depending on the reagent used.
Scientific Research Applications
DECAPRENOLPHOSPHATEAMMONIUM has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other polyisoprenoid compounds.
Biology: Plays a role in the study of bacterial cell wall biosynthesis, particularly in Mycobacterium tuberculosis.
Medicine: Potential target for developing new antibiotics, especially against drug-resistant strains of bacteria.
Industry: Used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of DECAPRENOLPHOSPHATEAMMONIUM involves its role as a carrier molecule in the biosynthesis of cell wall components in bacteria. It acts by transferring arabinose residues to the growing polysaccharide chain, a critical step in the formation of the mycobacterial cell wall. This process is essential for the survival and virulence of the bacteria, making it a potential target for antibiotic development.
Comparison with Similar Compounds
Structural Similarities :
- Both DPPA and UPP are polyprenyl phosphates with similar isoprenoid chain lengths (UPP has 11 isoprene units vs. DPPA’s 10).
- Both function as lipid carriers in glycan biosynthesis.
Key Differences :
| Property | DPPA | UPP |
|---|---|---|
| Chain Length | 10 isoprene units | 11 isoprene units |
| Biological Role | Arabinogalactan synthesis | Peptidoglycan synthesis |
| Solubility | Higher (due to ammonium salt) | Lower (free acid form) |
| Species Specificity | Mycobacterium spp. | Gram-positive bacteria |
DPPA’s ammonium group improves aqueous solubility, facilitating in vitro studies, whereas UPP’s free acid form limits its utility in non-membrane environments .
2.2 Farnesyl Pyrophosphate (FPP)
Functional Similarities :
- Both are isoprenoid phosphates involved in biosynthesis (FPP in sterol and protein prenylation).
Contrasts :
| Property | DPPA | FPP |
|---|---|---|
| Chain Length | 10 isoprene units | 3 isoprene units |
| Phosphate Groups | Monophosphate | Pyrophosphate |
| Therapeutic Target | Antimycobacterial agents | Cancer and osteoporosis |
Comparison with Functionally Similar Compounds
3.1 Ethambutol (EMB)
Functional Overlap :
- Both DPPA and EMB target arabinan synthesis in Mycobacterium. EMB inhibits arabinosyltransferases, while DPPA serves as a substrate analog.
Divergences :
| Property | DPPA | EMB |
|---|---|---|
| Chemical Class | Polyprenyl phosphate salt | Synthetic diamine |
| Mechanism | Substrate competition | Enzyme inhibition |
| Resistance Mechanisms | Rare (structural analog) | Common (mutations in embB) |
3.2 Dodecylphosphocholine (DPC)
Shared Utility :
- Both are amphiphilic compounds used in membrane protein stabilization.
Distinctions :
| Property | DPPA | DPC |
|---|---|---|
| Head Group | Ammonium-phosphate | Phosphocholine |
| Applications | Bacterial enzyme studies | Membrane protein crystallization |
| Toxicity | Low (biological derivative) | Moderate (synthetic detergent) |
DPPA’s natural origin reduces cytotoxicity compared to synthetic detergents like DPC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
